3-(1H-imidazol-1-yl)-6-methoxypyridazine
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Overview
Description
3-(1H-imidazol-1-yl)-6-methoxypyridazine is a heterocyclic compound that features both imidazole and pyridazine rings These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-imidazol-1-yl)-6-methoxypyridazine typically involves the formation of the imidazole ring followed by its attachment to the pyridazine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2,3-diaminopyridazine with glyoxal and ammonia can yield the desired imidazole-pyridazine compound .
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
3-(1H-imidazol-1-yl)-6-methoxypyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the imidazole or pyridazine rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or pyridazine rings .
Scientific Research Applications
3-(1H-imidazol-1-yl)-6-methoxypyridazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Mechanism of Action
The mechanism of action of 3-(1H-imidazol-1-yl)-6-methoxypyridazine involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The compound may also interact with nucleic acids or proteins, modulating their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propanoate: Another imidazole-containing compound with different functional groups.
1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol: Features an aryl group and a hydroxyl group, offering different chemical properties.
Uniqueness
3-(1H-imidazol-1-yl)-6-methoxypyridazine is unique due to the presence of both imidazole and pyridazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C8H8N4O |
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Molecular Weight |
176.18 g/mol |
IUPAC Name |
3-imidazol-1-yl-6-methoxypyridazine |
InChI |
InChI=1S/C8H8N4O/c1-13-8-3-2-7(10-11-8)12-5-4-9-6-12/h2-6H,1H3 |
InChI Key |
ILCKQUARXWBUFX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN=C(C=C1)N2C=CN=C2 |
Origin of Product |
United States |
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